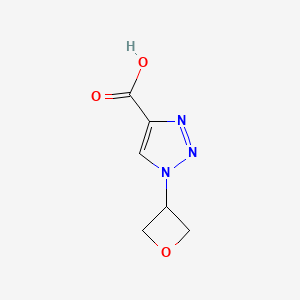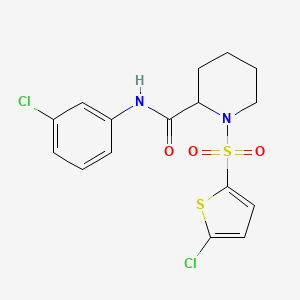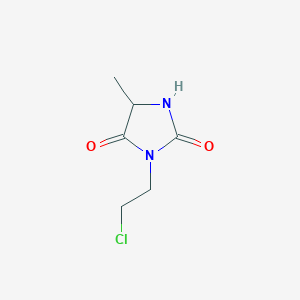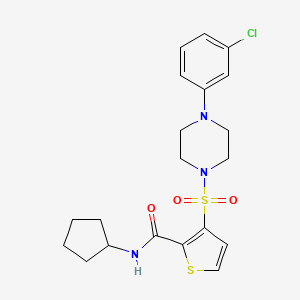![molecular formula C20H25N5 B3011026 N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine CAS No. 900262-73-9](/img/structure/B3011026.png)
N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine” is a complex organic compound. It seems to contain a pyrazolopyrimidine core, which is a type of heterocyclic compound . It also has a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a prop-2-enyl group (a three-carbon chain with a double bond), both of which are common in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The pyrazolopyrimidine core would likely contribute to the compound’s aromaticity, which could affect its chemical reactivity and stability . The presence of the dimethylamino groups could also influence the compound’s polarity and hydrogen bonding capabilities .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The pyrazolopyrimidine core might participate in electrophilic aromatic substitution reactions or other reactions typical of aromatic compounds . The dimethylamino groups could potentially undergo reactions involving the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino groups could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents . The aromatic pyrazolopyrimidine core could contribute to the compound’s stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. These compounds exhibit a range of biological activities, which can be attributed to their structural diversity. Notably, the introduction of different substituents can significantly influence their chemical properties and potential applications in medicinal chemistry (Dumaitre & Dodic, 1996).
Biological Activities and Applications
- Pyrazolo[1,5-a]pyrimidine derivatives, similar in structure to the specified compound, have been found to exhibit various biological activities. For instance, some derivatives have shown potent inhibitory effects against specific enzymes, suggesting their potential as therapeutic agents in treating diseases related to enzyme dysregulation. The precise mechanism of action and the therapeutic potential of these compounds warrant further investigation to fully understand their pharmacological implications (Darweesh et al., 2016).
Antimicrobial and Antifungal Effects
- Studies on novel pyrazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety have reported moderate effects against some bacterial and fungal species. These findings indicate the potential of such compounds in developing new antimicrobial and antifungal agents, which could address the growing concern of drug resistance (Abdel‐Aziz et al., 2008).
Potential in Medical Imaging
- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potential PET ligands for in vivo imaging of specific receptors highlights their utility in diagnostic applications. The development of such ligands can significantly advance medical imaging techniques, providing more accurate and detailed visualizations of biological processes at the molecular level (Kumar et al., 2003).
Chemical Reactivity and Synthesis Applications
- The reactivity of pyrazolo[1,5-a]pyrimidines with various chemical agents has been explored to synthesize a wide range of heterocyclic compounds. These reactions have yielded compounds with potential applications in pharmaceuticals, agrochemicals, and materials science, demonstrating the versatility and utility of pyrazolo[1,5-a]pyrimidine derivatives in synthetic chemistry (Danagulyan et al., 2002).
Anticancer and Anti-inflammatory Properties
- Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promising results in inhibiting the growth of certain cancer cell lines and reducing inflammation in preclinical models. Such findings underscore the potential of these derivatives in the development of new therapeutic agents for cancer and inflammatory diseases (Abdellatif et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-5-9-17-15(2)23-20-18(16-10-7-6-8-11-16)14-22-25(20)19(17)21-12-13-24(3)4/h5-8,10-11,14,21H,1,9,12-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBKIQDCARTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCCN(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)


![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)
![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)



